Home > Products > Screening Compounds P108848 > (-)-Fenfluramine hydrochloride
(-)-Fenfluramine hydrochloride - 3616-78-2

(-)-Fenfluramine hydrochloride

Catalog Number: EVT-268405
CAS Number: 3616-78-2
Molecular Formula: C12H17ClF3N
Molecular Weight: 267.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-Fenfluramine hydrochloride is a centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release. (-)-Fenfluramine hydrochloride is discontinued (DEA controlled substance).

(+)-Fenfluramine Hydrochloride

  • Relevance: This compound is directly related to (-)-fenfluramine hydrochloride as they are enantiomers, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangements. While both enantiomers exhibit similar pharmacological effects, their potencies and specific interactions with biological targets can vary. [, , ]

Norfenfluramine

  • Relevance: Norfenfluramine is a key metabolite of (-)-fenfluramine hydrochloride, formed through N-dealkylation. It shares a similar structure to (-)-fenfluramine hydrochloride and also exhibits appetite-suppressant properties, highlighting its close metabolic and pharmacological relationship to the target compound. [, ]

Dextroamphetamine Sulfate

  • Relevance: Dextroamphetamine sulfate is a sympathomimetic amine like (-)-fenfluramine hydrochloride. While both drugs affect similar systems in the body, dextroamphetamine sulfate primarily acts as a stimulant, while (-)-fenfluramine hydrochloride is more associated with serotonin release and appetite suppression. This difference highlights the diversity within the class of sympathomimetic amines and their varying effects on the central nervous system. [, , ]

[18] https://www.semanticscholar.org/paper/2cf2725000a0b99e97102361d1faded09d81b3dc [] https://www.semanticscholar.org/paper/82de1941f75872f007cb91b54c0400d046fcf1eb [] https://www.semanticscholar.org/paper/8773f54c578ad594c9af4a16d9b230c934688e35

Phentermine

    [20] https://www.semanticscholar.org/paper/34002a587840d3da69ce5475d6f0c0cd26cc156f [] https://www.semanticscholar.org/paper/42520ee200ef213ef819999ebd7623dd840973be[32] https://www.semanticscholar.org/paper/83d71c345c281dda07fa39deec336ccdc962a28f

    Sibutramine Hydrochloride

      [2] https://www.semanticscholar.org/paper/023b8ed85a131de9029c7d2ebb8da245b6b71267 [] https://www.semanticscholar.org/paper/4adcc5458032bfbab6453f5d0852ba5e60b3ef4e [] https://www.semanticscholar.org/paper/83d71c345c281dda07fa39deec336ccdc962a28f

      5,7-Dihydroxytryptamine

      • Relevance: 5,7-Dihydroxytryptamine is a research tool used to induce serotonin depletion, while (-)-fenfluramine hydrochloride is associated with acute serotonin release. The contrasting effects of these compounds on serotonin levels highlight the complexity of serotonin signaling and its role in regulating mood, appetite, and other functions. []
      Synthesis Analysis

      The synthesis of (-)-fenfluramine hydrochloride involves several key steps, typically starting from the commercially available ketone 1-(3-trifluoromethyl)phenyl-propan-2-one.

      1. Initial Reaction: The ketone is reacted with ethylamine or its salt to form an intermediate enamine.
      2. Reduction: This enamine undergoes reduction using a suitable reducing agent, such as sodium borohydride or other alkaline cation or ammonium-based borohydrides, avoiding lithium-based reagents due to safety concerns.
      3. Acetylation: The resulting primary amine is then acetylated using ethanoic anhydride.
      4. Final Reduction: The acetylated product is reduced again to yield fenfluramine, which is subsequently converted to its hydrochloride salt form.

      This process can be performed in a one-pot reaction setup, enhancing efficiency and reducing the need for intermediate isolation .

      Molecular Structure Analysis

      The molecular structure of (-)-fenfluramine hydrochloride can be represented as follows:

      • Chemical Formula: C12H16F3NHClC_{12}H_{16}F_{3}N\cdot HCl
      • Molecular Weight: Approximately 231.257 g/mol
      • Structural Features:
        • The compound features a trifluoromethyl group attached to a phenyl ring.
        • It contains an ethylamino side chain that contributes to its biological activity.

      The stereochemistry of fenfluramine is significant; the compound exists as a racemic mixture, but the (-)-enantiomer is primarily responsible for its pharmacological effects .

      Chemical Reactions Analysis

      (-)-Fenfluramine hydrochloride participates in several chemical reactions relevant to its synthesis and metabolism:

      1. Reduction Reactions: The conversion of ketones to amines via reduction is central to its synthesis.
      2. Acetylation: The introduction of an acetyl group enhances the stability and solubility of the intermediate amine.
      3. Metabolic Pathways: In vivo, fenfluramine is metabolized primarily in the liver by cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5), producing norfenfluramine as a major active metabolite .
      Mechanism of Action

      The mechanism of action of (-)-fenfluramine hydrochloride involves its agonistic effects on serotonin receptors:

      • Serotonin Receptor Agonism: Fenfluramine primarily acts on the 5-HT_2B receptor and has been shown to increase serotonin levels in synaptic clefts by inhibiting serotonin reuptake.
      • Seizure Modulation: By enhancing serotonergic neurotransmission, fenfluramine can modulate neuronal excitability and reduce seizure frequency in patients with epilepsy.

      Clinical studies have demonstrated that fenfluramine significantly decreases seizure frequency in patients with Dravet syndrome when administered at appropriate dosages .

      Physical and Chemical Properties Analysis

      The physical and chemical properties of (-)-fenfluramine hydrochloride are critical for understanding its behavior in pharmaceutical formulations:

      • State: Solid
      • Melting Point: 160-170 °C
      • Boiling Point: 108-112 °C
      • Water Solubility: Approximately 412 mg/L
      • pKa: 9.92
      • Bioavailability: Approximately 68-74% following oral administration
      • Half-Life: About 20 hours in healthy subjects
      • Protein Binding: Approximately 50% bound to plasma proteins .

      These properties influence its formulation as an oral solution for pediatric patients.

      Applications

      (-)-Fenfluramine hydrochloride has several important applications:

      1. Epilepsy Treatment: Approved for use in managing seizures associated with Dravet syndrome and Lennox-Gastaut syndrome.
      2. Research Applications: Investigated for potential benefits in other neurological disorders due to its serotonergic activity.
      3. Pharmaceutical Development: Ongoing studies aim to explore alternative formulations and delivery methods to enhance patient compliance and efficacy .
      Historical Context and Therapeutic Evolution

      Emergence as a Serotonergic Anorectic Agent: From Obesity to Obsolescence

      (-)-Fenfluramine hydrochloride, the levo-enantiomer of the racemic fenfluramine compound, emerged in the 1960s as a potent serotonergic anorectic agent. Initially developed in France in 1963 and approved in the United States in 1973 (brand name Pondimin™), it functioned primarily as a serotonin-releasing agent (SRA) and reuptake inhibitor. Its mechanism centered on disrupting vesicular serotonin storage and reversing serotonin transporter (SERT) function, leading to increased extracellular serotonin levels in hypothalamic appetite regulation centers [1] [3]. The racemic mixture was later separated, and the dextro-enantiomer (dexfenfluramine, Redux™) gained approval in 1996 due to its enhanced potency and perceived improved safety profile [1] [2].

      The 1990s saw the widespread off-label use of racemic fenfluramine combined with phentermine ("fen-phen") for obesity management. This combination synergistically targeted multiple neurotransmitter systems: fenfluramine increased serotonin availability, while phentermine promoted norepinephrine and dopamine release. Between 1993-1996, over 50 million prescriptions were issued in Europe, with 18 million in 1996 alone. In the U.S., dexfenfluramine reached 1.2 million prescriptions within five months of approval [1] [3]. However, this rapid adoption was halted by post-marketing surveillance identifying dose-dependent cardiopulmonary toxicity. Key epidemiological studies revealed:

      • Pulmonary Arterial Hypertension (PAH): A 1996 case-control study demonstrated a 23-fold increased odds ratio for PAH after ≥3 months of anorectic agent exposure [1] [3].
      • Valvular Heart Disease (VHD): Histopathological studies linked fenfluramine’s metabolite, norfenfluramine, to agonism at cardiac 5-HT2B receptors. This overstimulation caused mitogenic effects on heart valve interstitial cells, leading to fibroblast proliferation and regurgitant valvulopathy [2] [3] [6]. A study of 5,743 former users found valvular abnormalities in 20% of women and 12% of men, with a seven-fold increased risk of valve surgery [2].

      By September 1997, both racemic fenfluramine and dexfenfluramine were withdrawn globally due to these risks, rendering the compound clinically obsolete for obesity management [1] [2] [3].

      Table 1: Prescription Trends and Cardiovascular Toxicity of Fenfluramine as an Anorectic Agent

      ParameterDataSource
      European Prescriptions (1996)18 million [1]
      U.S. Dexfenfluramine (1996)1.2 million (5 months post-approval) [1]
      Odds Ratio for PAH23.1 (≥3 months exposure) [1] [3]
      Valvulopathy Incidence20% (Women), 12% (Men) [2]
      Median Daily Toxic Dose60 mg (Range: 20–220 mg/day) [3]

      Repurposing Paradigm: Transition to Antiseizure Therapeutics in Developmental Epileptic Encephalopathies

      The antiseizure potential of (-)-fenfluramine hydrochloride was serendipitously observed in the 1980s during its use for obesity. Belgian researchers noted reduced seizure frequency in patients with comorbid epilepsy, leading to exploratory clinical studies in refractory epilepsies. A pivotal pilot study by Gastaut and Zifkin (1987) involving 33 patients with intractable epilepsy demonstrated a ≥50% seizure reduction in nearly half of participants at low doses (0.5–1.5 mg/kg/day), without initial echocardiographic abnormalities [3] [5].

      Mechanistic reevaluation revealed that fenfluramine’s efficacy in epilepsy extends beyond serotonergic pathways:

      • Serotonergic Modulation: (-)-Fenfluramine and its active metabolite (-)-norfenfluramine enhance extracellular serotonin, activating 5-HT1D, 5-HT2A, and 5-HT2C receptors. This amplifies GABAergic inhibitory currents in cortical and thalamic networks and suppresses glutamatergic excitability [1] [6].
      • Sigma-1 Receptor Modulation: Both enantiomers act as positive allosteric modulators of sigma-1 receptors (σ1R), chaperone proteins regulating calcium signaling and neuronal excitability. This activity reduces glutamate-mediated hyperexcitation and stabilizes endoplasmic reticulum-mitochondrial signaling in seizure foci [1] [6] [7].
      • Neuroprotective Effects: Chronic low-dose administration in zebrafish models of Dravet syndrome reversed dendritic arborization deficits in GABAergic interneurons, suggesting disease-modifying potential [1] [6].

      This mechanistic versatility underpinned its repurposing for developmental epileptic encephalopathies (DEEs). Randomized controlled trials (RCTs) led to FDA and EMA approvals in 2020–2022 for Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS):

      • In DS, add-on (-)-fenfluramine hydrochloride (0.4–0.7 mg/kg/day) reduced monthly convulsive seizures by 54–68% versus placebo (P<0.001), with 55–73% of patients achieving ≥50% responder rates [4] [5].
      • In LGS, a phase III trial showed a 26.5% median reduction in drop seizures compared to 7.6% for placebo (P<0.001), with 25% achieving ≥50% reduction [4].

      Table 2: Efficacy of (-)-Fenfluramine Hydrochloride in Dravet Syndrome Clinical Trials

      Trial ParameterStudy 1 (Without STP)Study 2 (With STP)Source
      Median Baseline Seizures/Mo2114 [4]
      Median Seizures/Mo (Treatment)54 [4]
      ≥50% Responder Rate73%55% [4]
      Seizure Freedom Rate7.6% (Long-term follow-up)N/A [5]

      Regulatory Revisions: Post-Market Surveillance and Risk-Benefit Reevaluation

      The reintroduction of (-)-fenfluramine hydrochloride (brand name Fintepla®) necessitated stringent regulatory frameworks to mitigate historical cardiopulmonary risks while enabling therapeutic access for refractory DEEs. Key regulatory revisions included:

      • Risk Evaluation and Mitigation Strategy (REMS): The FDA and EMA mandated a REMS program restricting distribution to certified prescribers/pharmacies. Core requirements include baseline echocardiography, follow-up exams every 6 months, and continuous enrollment in surveillance registries [2] [4] [5].
      • Dose-Capping: Maximum daily doses were capped at 26 mg (0.7 mg/kg/day) for non-stiripentol patients and 17 mg (0.4 mg/kg/day) for stiripentol-comedicated patients. This contrasts sharply with historical obesity doses (60–120 mg/day) [3] [4].
      • Long-Term Surveillance Data: Post-marketing studies (e.g., a 124-patient cohort followed for 34.4 months) reported no valvulopathy or PAH at antiseizure doses. This confirms the dose-dependency of cardiovascular toxicity and supports the revised risk-benefit calculus [5].

      The European Medicines Agency’s assessment emphasized that Fintepla’s benefits outweigh risks for DEEs given "rare diseases with limited treatment options" [4]. Continued pharmacovigilance via electronic health record linkages and manufacturer-sponsored registries monitors real-world safety, ensuring ongoing benefit-risk optimization.

      Table 3: Regulatory Risk Mitigation Strategies for (-)-Fenfluramine Hydrochloride

      StrategyImplementationRationale
      Cardiac MonitoringEchocardiograms at baseline, 6mo, then annuallyEarly detection of valvulopathy/PAH
      REMS ProgramCertified prescribers/pharmacies; patient enrollmentPrevent misuse; ensure adherence to monitoring
      Dose CappingMax 0.7 mg/kg/day (26 mg absolute)Minimize 5-HT2B receptor overstimulation
      Long-Term RegistriesCollection of real-world safety dataAssess long-term cardiovascular outcomes

      Properties

      CAS Number

      3616-78-2

      Product Name

      (-)-Fenfluramine hydrochloride

      IUPAC Name

      (2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride

      Molecular Formula

      C12H17ClF3N

      Molecular Weight

      267.72 g/mol

      InChI

      InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m1./s1

      InChI Key

      ZXKXJHAOUFHNAS-SBSPUUFOSA-N

      SMILES

      CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

      Solubility

      Soluble in DMSO

      Synonyms

      (-)-Fenfluramine hydrochloride; Fenfluramine l-form HCl; l-Fenfluramine HCl;

      Canonical SMILES

      CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

      Isomeric SMILES

      CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.